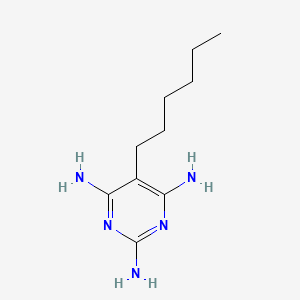

5-Hexylpyrimidine-2,4,6-triamine

Description

Properties

CAS No. |

94087-72-6 |

|---|---|

Molecular Formula |

C10H19N5 |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

5-hexylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C10H19N5/c1-2-3-4-5-6-7-8(11)14-10(13)15-9(7)12/h2-6H2,1H3,(H6,11,12,13,14,15) |

InChI Key |

RLGBSGOJEYAKKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(N=C(N=C1N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexylpyrimidine 2,4,6 Triamine and Its Pyrimidine 2,4,6 Triamine Analogs

Established Synthetic Routes to Pyrimidine-2,4,6-triamine Core Structures

The pyrimidine-2,4,6-triamine scaffold is a fundamental building block for a variety of more complex molecules. Several methods have been established for its synthesis, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Synthesis from Malonic Acid Dinitrile and Guanidine (B92328) Salts

A prevalent and well-established method for constructing the pyrimidine-2,4,6-triamine core involves the condensation of malononitrile (B47326) or its derivatives with guanidine salts. google.com This reaction typically proceeds in the presence of a base, such as sodium ethoxide or sodium methylate, in an alcoholic solvent. google.comamazonaws.com

The general mechanism involves the base-catalyzed addition of guanidine to one of the nitrile groups of malononitrile, followed by an intramolecular cyclization to form the pyrimidine (B1678525) ring. A key intermediate in some variations of this synthesis is 5-nitroso-2,4,6-triaminopyrimidine, which can be subsequently reduced to the corresponding triamine. google.comgoogle.com For instance, reacting malononitrile with guanidine hydrochloride in the presence of sodium nitrite (B80452) can yield the 5-nitroso derivative, which can then be isomerized and reduced to afford the triaminopyrimidine. google.com

A direct synthesis of 2,4,6-triaminopyrimidine (B127396) can be achieved by the condensation of malononitrile and guanidine hydrochloride or nitrate (B79036) in the presence of sodium alcoholate in an alcoholic solution, though this may result in moderate yields.

Catalytic Hydrogenation Approaches for Substituted Pyrimidine Triamines

Catalytic hydrogenation is a powerful technique employed in the synthesis and modification of substituted pyrimidine triamines. While not typically used for the primary construction of the pyrimidine ring itself, it is instrumental in the reduction of functional groups on a pre-formed pyrimidine scaffold. For example, nitro groups, often introduced at the 5-position, can be efficiently reduced to amino groups using catalysts like palladium on carbon (Pd/C) or Raney nickel. encyclopedia.pubnih.gov

Furthermore, asymmetric hydrogenation has emerged as a sophisticated method for creating chiral centers in pyrimidine derivatives. Iridium catalysts, in combination with chiral ligands and additives like lanthanide triflates, have been shown to effectively hydrogenate substituted pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity. This highlights the potential of catalytic hydrogenation to generate stereochemically complex pyrimidine-based molecules.

Strategies for 5-Position Substitution in Pyrimidine-2,4,6-triamine Scaffolds

The introduction of substituents at the 5-position of the pyrimidine-2,4,6-triamine ring is critical for modulating the biological and chemical properties of the final compound. Various strategies have been developed to achieve this, ranging from direct alkylation to more complex multi-step sequences.

Introduction of Alkyl Chains at Position 5

A direct and effective method for introducing an alkyl chain, such as a hexyl group, at the 5-position involves the use of a substituted malononitrile derivative in the initial cyclization reaction. For the synthesis of 5-hexylpyrimidine-2,4,6-triamine, 2-hexylmalononitrile is a key starting material. amazonaws.com This intermediate can be prepared by the alkylation of malononitrile with 1-bromohexane (B126081) in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). amazonaws.com

The subsequent reaction of 2-hexylmalononitrile with guanidine hydrochloride in a solution of sodium ethoxide in ethanol (B145695), followed by reflux, yields this compound. amazonaws.com The product crystallizes upon cooling and can be purified by recrystallization. amazonaws.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | Malononitrile, 1-Bromohexane | Sodium Hydroxide, DMSO | Room Temperature | 2-Hexylmalononitrile | 60% |

| 2 | 2-Hexylmalononitrile, Guanidine Hydrochloride | Sodium, Ethanol | Reflux, 8 hours | This compound | 62% |

This table is based on the synthetic procedure described in a supporting information document. amazonaws.com

Other approaches for introducing substituents at the C5 position include directed lithiation reactions, where a lithiating agent is used to deprotonate the 5-position, followed by quenching with an electrophile. clockss.org

Regioselective Functionalization Techniques for Pyrimidine Rings

Achieving regioselectivity in the functionalization of the pyrimidine ring is a significant challenge in synthetic chemistry. For the 5-position, the reactivity is influenced by the electronic nature of the substituents already present on the ring. In the case of 2,4,6-triaminopyrimidine, the amino groups are strongly electron-donating, which can activate the ring towards electrophilic substitution.

Protonation studies have shown that in addition to the expected protonation at the N1 position, C5 protonation can also occur in 2,4,6-triaminopyrimidine derivatives, leading to the formation of stable cationic sigma-complexes. researchgate.net This indicates the nucleophilic character of the C5 position.

For halogenation, a common method for introducing a functional handle for further reactions, reagents like N-bromosuccinimide (NBS) or iodobenzene (B50100) dichloride can be used to selectively introduce halogens at the C5 position of pyrimidine nucleosides. mostwiedzy.pl These halogenated intermediates can then undergo further transformations, such as cross-coupling reactions, to introduce a variety of substituents.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogs. Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time. researchgate.netmdpi.com

In the synthesis of pyrimidine derivatives, a systematic study of these parameters can lead to significant improvements. For example, in multicomponent reactions for pyrimidine synthesis, screening different solvents and bases is a common starting point for optimization. acs.org The use of a catalyst can also dramatically affect the reaction rate and yield. researchgate.netscielo.org.mx

For the specific synthesis of this compound from 2-hexylmalononitrile and guanidine, the choice of a strong base like sodium ethoxide is crucial for the condensation and cyclization to occur. amazonaws.com The reflux temperature in ethanol provides the necessary energy for the reaction to proceed to completion. amazonaws.com Filtering the reaction mixture while hot to remove the sodium chloride byproduct before crystallization of the product is a key step in obtaining a purer final compound. amazonaws.com

Further optimization could involve exploring different base-solvent combinations, reaction concentrations, and purification methods to maximize the isolated yield and minimize the formation of byproducts.

Novel Synthetic Approaches to 5-Substituted Pyrimidine-2,4,6-triamines

Recent research has focused on developing efficient and versatile methods for the synthesis of 5-substituted pyrimidine-2,4,6-triamines. These approaches often aim to improve yields, reduce reaction steps, and allow for a broader range of functional groups at the C5 position.

One prominent strategy involves the Michael addition of 2,4,6-triaminopyrimidine to an appropriate α,β-unsaturated compound. nih.gov This reaction, a type of conjugate addition, is a powerful tool for forming carbon-carbon bonds at the β-carbon of the acceptor molecule. wikipedia.orgmasterorganicchemistry.com For the synthesis of 5-alkylpyrimidine-2,4,6-triamines, this would typically involve the reaction of 2,4,6-triaminopyrimidine with a 1-nitroalkene. The reaction is initiated by the deprotonation of the nucleophile, which then attacks the electrophilic alkene. wikipedia.org This method is advantageous for creating a variety of 5-substituted analogs by simply varying the structure of the Michael acceptor. nih.gov

Another key approach is the cyclocondensation of a substituted malonic acid derivative with guanidine . This is a foundational method for constructing the pyrimidine ring itself, with the C5-substituent being introduced via the malonic ester. nih.govresearchgate.net By using a monosubstituted malonic acid diester, the corresponding 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) can be prepared, which can then be converted to the desired triamine. nih.govresearchgate.net This method offers a direct way to incorporate the desired substituent at the outset of the synthesis.

More recent innovations include acid-catalyzed [2+2+2] cycloaddition reactions . One such novel method involves the triflic acid-catalyzed reaction between two cyanamides and one ynamide to regioselectively form the 2,4,6-triaminopyrimidine core. This approach is noted for its high efficiency and ability to produce a diverse range of substituted products.

Furthermore, multi-component reactions have emerged as an efficient strategy for synthesizing polysubstituted pyrimidines. For instance, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions can yield a broad range of pyrimidine derivatives. organic-chemistry.org

The table below summarizes some examples of synthesized 5-substituted pyrimidine-2,4,6-triamine analogs and related precursors, highlighting the diversity of substituents that can be introduced.

| Compound ID | Substituent at C5 | Starting Materials | Synthetic Method | Reference |

| 1 | Prop-2-yn-1-yl | 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol | Conversion from dihydroxy analog | nih.gov |

| 2 | sec-Butyl | 5-(sec-Butyl)-2-amino-4,6-dichloropyrimidine | Conversion from dichloro analog | nih.gov |

| 3 | Benzyl | 5-Benzyl-2-amino-4,6-dichloropyrimidine | Conversion from dichloro analog | nih.gov |

| 4 | Aryl/Alkyl | 2,4,6-Trichloropyrimidine, various amines | Sequential nucleophilic substitution | nih.gov |

| 5 | 1-(Nitromethyl)-3-arylbutyl | 2,4,6-Triaminopyrimidine, 1-nitroalkene | Michael Addition | nih.gov |

The synthesis of the specific compound, This compound , can be envisioned through these established methodologies. For instance, a plausible route would be the condensation of hexylmalonic acid diethyl ester with guanidine, followed by amination of the resulting dihydroxypyrimidine. Alternatively, a Michael addition of 2,4,6-triaminopyrimidine to 1-nitrooct-1-ene could potentially yield the desired product after subsequent reduction of the nitro group.

The development of these novel synthetic routes is crucial for the exploration of the chemical space around pyrimidine-2,4,6-triamines, paving the way for the discovery of new compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexylpyrimidine 2,4,6 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR data for 5-Hexylpyrimidine-2,4,6-triamine could be located. Such an analysis would be expected to reveal the chemical shifts, integration values, and multiplicity patterns for the protons of the hexyl chain and the amine groups, providing key insights into the electronic environment of the protons and their neighboring atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for this compound are not available in the public domain. A ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom in the molecule, including those in the pyrimidine (B1678525) ring and the hexyl substituent, which is essential for confirming the carbon skeleton.

Two-Dimensional NMR Techniques for Complex Structures

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been reported for this compound. These techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the complete bonding network of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy Applications

No specific FTIR spectra for this compound are publicly available. An FTIR spectrum would show the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present, such as N-H stretching and bending vibrations of the amine groups, C-N stretching of the pyrimidine ring, and C-H stretching and bending of the hexyl chain.

Raman Spectroscopy for Vibrational Mode Analysis

There is no available literature on the Raman spectrum of this compound. Raman spectroscopy would provide complementary information to FTIR, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring, aiding in a more complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. For organic molecules like this compound, the principal electronic transitions observed are typically π-π* and n-π*. The core of this compound's UV absorption is the 2,4,6-triaminopyrimidine (B127396) system, which constitutes a significant chromophore—the part of the molecule responsible for its absorption of light.

The pyrimidine ring, with its conjugated double bonds, and the three amino groups, which act as powerful auxochromes, collectively determine the electronic absorption profile. The lone pairs of electrons on the nitrogen atoms of the amino groups can interact with the π-electron system of the pyrimidine ring, a phenomenon known as resonance. This interaction increases the electron density of the aromatic system and delocalizes the π electrons, which generally lowers the energy required for the π-π* transition, shifting the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift).

In a typical analysis, the spectrum of this compound would be recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe the characteristic absorption bands. The primary absorption is expected to arise from π-π* transitions within the substituted pyrimidine ring. While specific experimental data for the 5-hexyl derivative is not extensively published, the electronic properties can be inferred from studies on related 2,4,6-triaminopyrimidine derivatives. bohrium.com These compounds are known to absorb strongly in the UV region. The hexyl group at the C5 position is an alkyl substituent and acts as a weak auxochrome, which is expected to have a minimal effect on the position of the λmax compared to the parent 2,4,6-triaminopyrimidine chromophore.

| Transition Type | Expected λmax (nm) Range | Molecular Orbital Origin |

|---|---|---|

| π → π | 230 - 280 | Electronic transition within the conjugated pyrimidine ring, enhanced by amino groups. |

| n → π | > 280 (often weak or obscured) | Transition of a non-bonding electron (from N atoms) to an anti-bonding π* orbital. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. youtube.com For this compound (molar mass: approx. 209.30 g/mol ), electron impact (EI) mass spectrometry would first generate a molecular ion (M⁺•), which is a radical cation corresponding to the intact molecule. The peak representing this ion in the mass spectrum, the molecular ion peak, would appear at a mass-to-charge ratio (m/z) of approximately 209. As an amine with an odd number of nitrogen atoms (five), the molecular ion peak is expected to conform to the nitrogen rule and have an odd nominal mass. libretexts.org

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a molecular fingerprint. The fragmentation of this compound is predicted to be dominated by two main pathways: cleavage of the hexyl side chain and fragmentation involving the pyrimidine ring.

The most common fragmentation pathway for compounds with straight alkyl chains is the cleavage of C-C bonds. libretexts.org This would result in a series of peaks corresponding to the loss of alkyl radicals of increasing size (CH₃•, C₂H₅•, C₃H₇•, etc.) from the molecular ion. Another significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. youtube.com In this case, cleavage of the C-C bond between the pyrimidine ring and the hexyl chain, or more likely the bond between the first and second carbon of the hexyl chain, would lead to the formation of a stable, resonance-stabilized cation.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 209 | [C₁₀H₁₉N₅]⁺• | Molecular Ion (M⁺•) |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical from the hexyl chain |

| 180 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the hexyl chain |

| 166 | [M - C₃H₇]⁺ | Loss of a propyl radical from the hexyl chain |

| 152 | [M - C₄H₉]⁺ | Loss of a butyl radical (Benzylic-type cleavage) |

| 138 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 125 | [C₄H₇N₅]⁺ | Pyrimidine ring with one attached carbon (from alpha-cleavage) |

The peak at m/z 152, resulting from the loss of a butyl radical (C₄H₉•), is anticipated to be particularly significant. This corresponds to a benzylic-type cleavage, where the resulting cation is stabilized by the pyrimidine ring. The analysis of these characteristic fragments allows for the unambiguous confirmation of the presence and structure of the hexyl side chain attached to the triaminopyrimidine core.

Computational Chemistry and Molecular Modeling Studies of 5 Hexylpyrimidine 2,4,6 Triamine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine a molecule's geometry and electronic characteristics. mdpi.com

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of molecules. acs.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. acs.orgmdpi.com In practice, the Kohn-Sham approach is used, which simplifies the problem by considering a fictitious system of non-interacting electrons that yield the same electron density as the real system. aip.org The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set. mdpi.com

For 5-Hexylpyrimidine-2,4,6-triamine, a DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com Such calculations have been successfully applied to various pyrimidine (B1678525) derivatives to understand their structure and reactivity. echemcom.comresearchgate.net The results of a geometry optimization would typically be presented in a table comparing calculated values to experimental data if available.

Beyond geometry, DFT calculations yield a wealth of information about the electronic properties. This includes the distribution of charges on each atom (e.g., Mulliken atomic charges), the total dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, providing insight into the molecule's chemical reactivity and kinetic stability. sciety.org

Illustrative Data Table: Predicted Geometric and Electronic Properties of this compound using DFT This table presents hypothetical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) to illustrate the typical output of such a study.

| Parameter | Predicted Value | Unit |

| Geometric Parameters | ||

| C2-N1 Bond Length | 1.35 | Å |

| C5-C(Hexyl) Bond Length | 1.51 | Å |

| N1-C2-N3 Bond Angle | 115.0 | Degrees |

| C4-C5-C6-N1 Dihedral Angle | 0.5 | Degrees |

| Electronic Properties | ||

| Total Energy | -825.45 | Hartree |

| Dipole Moment | 2.85 | Debye |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 4.9 | eV |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the study of electronic excited states. mpg.dewikipedia.org It has become a standard method for calculating properties like electronic transition energies, oscillator strengths, and absorption spectra (UV-Vis). wikipedia.orgrsc.orgarxiv.org The linear-response formulation of TD-DFT is most commonly used to determine the excitation energies, which correspond to the poles of the frequency-dependent density response function. aip.orgwikipedia.org

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). jchemrev.comfrontiersin.org Such studies are routinely performed on heterocyclic compounds, including pyrimidine derivatives, to understand their photophysical properties. sciety.orgjchemrev.comnih.gov The calculations can also be performed in the presence of a solvent using a model like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. frontiersin.org

Illustrative Data Table: Predicted Electronic Transitions for this compound using TD-DFT This table presents hypothetical data that would be generated from a TD-DFT calculation to illustrate the predicted excited state properties.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.52 | 274 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 4.98 | 249 | 0.08 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 5.35 | 232 | 0.21 | HOMO → LUMO+1 (92%) |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics to model molecules. csbsju.edunih.gov In MM, atoms are treated as spheres, and bonds as springs, with a set of parameters known as a force field defining the energy of the system. csbsju.eduresearchgate.net

Molecular Dynamics (MD) simulations use an MM force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms and molecules over time. csbsju.eduresearchgate.net This provides a dynamic picture of molecular behavior, which is crucial for understanding conformational flexibility. nih.gov For this compound, the flexible hexyl chain can adopt numerous conformations. An MD simulation would explore the accessible conformational space, identifying the most stable and populated shapes of the molecule and the energy barriers between them. acs.org Studies on other alkyl-substituted pyrimidines have used MD to investigate their dynamic behavior and phase properties. aps.org

Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov

Illustrative Data Table: Typical Analyses from an MD Simulation of this compound This table outlines the type of data that would be extracted from an MD simulation to characterize the molecule's conformational dynamics.

| Analysis | Description | Potential Finding for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A plateauing RMSD would indicate the system has reached equilibrium. |

| RMSF | Measures the fluctuation of each atom around its average position. | Higher RMSF values for the hexyl chain atoms compared to the pyrimidine ring atoms, indicating greater flexibility. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Identification of a few low-energy conformations of the hexyl chain (e.g., extended vs. folded). |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Could be used to study solvation structure if the simulation is run in an explicit solvent. |

In Silico Predictions of Molecular Interactions and Reactivity

Computational methods, often referred to as in silico methods, are invaluable for predicting how a molecule will interact with its environment and where it is most likely to react. nih.govyoutube.com DFT-derived properties are often used as reactivity descriptors. researchgate.net For example, the energies of the HOMO and LUMO orbitals indicate a molecule's ability to donate or accept electrons, respectively. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another key output. It visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) regions that are prone to electrophilic attack and electron-poor (electrophilic) regions susceptible to nucleophilic attack. sciety.org For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, suggesting these are sites for hydrogen bonding or interaction with electrophiles.

These computational predictions are fundamental to understanding potential drug-target interactions, where the molecule might bind to a protein receptor through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. rsc.org

Illustrative Data Table: Key Reactivity Descriptors for this compound This table presents hypothetical reactivity indices that could be calculated using DFT to predict the chemical behavior of the molecule.

| Descriptor | Definition | Predicted Relevance for this compound |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap (e.g., 4.9 eV) suggests high kinetic stability. |

| Ionization Potential (IP) | Energy required to remove an electron (approximated by -E_HOMO). | Governs the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | Energy released when an electron is added (approximated by -E_LUMO). | Governs the molecule's ability to act as an electron acceptor. |

| MEP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Negative regions on N atoms indicate sites for hydrogen bond donation; positive regions on amino hydrogens indicate H-bond acceptor sites. |

Computational Design and Virtual Screening of this compound Derivatives

The chemical structure of this compound can serve as a starting point, or scaffold, for the computational design of new molecules with potentially enhanced properties. encyclopedia.pubfiveable.me This process often involves making targeted modifications to the parent structure—for instance, by changing the length or branching of the alkyl chain or by substituting the amino groups—and then computationally evaluating the properties of the resulting derivatives.

A key technique in this area is virtual screening (VS). nih.govmdpi.com VS is a computational method used to search large databases (libraries) of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein enzyme. nih.gov Structure-based virtual screening involves docking candidate molecules into the 3D structure of a target's binding site and using a scoring function to estimate the binding affinity. youtube.com Pyrimidine-based scaffolds are frequently explored in drug discovery, and VS has been used to identify novel pyrimidine derivatives as potential inhibitors for various targets. ijfmr.comnih.govnih.govnih.gov

If a biological target for this compound were identified, a virtual screening campaign could be launched. First, a library of its derivatives would be generated in silico. Then, these derivatives would be docked to the target protein. The top-scoring compounds, those with the best-predicted binding affinities and favorable drug-like properties (often assessed using ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—predictions), would be prioritized for synthesis and experimental testing. ijfmr.comtandfonline.com This approach dramatically accelerates the early stages of drug discovery by focusing laboratory efforts on the most promising candidates. encyclopedia.pubnih.gov

Illustrative Data Table: Hypothetical Virtual Screening Results for Designed Derivatives This table illustrates how results from a virtual screening campaign might be presented, ranking designed derivatives based on their predicted binding to a hypothetical protein target.

| Derivative ID | Modification from Parent Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | 5-hexyl | -7.2 | H-bond with Ser120 |

| Deriv-01 | 5-heptyl | -7.8 | H-bond with Ser120; Hydrophobic contact with Leu88 |

| Deriv-02 | 5-cyclohexyl | -8.1 | H-bond with Ser120 and Gln150 |

| Deriv-03 | 4-N-methylamino | -6.9 | H-bond with Asp95 |

| Deriv-04 | 5-(4-fluorobenzyl) | -8.5 | H-bond with Ser120; Pi-pi stacking with Phe201 |

Crystallographic Investigations of Pyrimidine 2,4,6 Triamine Frameworks

Single Crystal X-ray Diffraction of Pyrimidine (B1678525) Triamines

For the pyrimidine-2,4,6-triamine family, SC-XRD studies on various salts and derivatives have been crucial. For instance, the crystal structure of 2,4,6-triaminopyrimidinium 3-nitrobenzoate reveals that one of the pyrimidine ring nitrogen atoms is protonated and interacts with the carboxylate group of the anion through N-H···O hydrogen bonds. nih.gov Similarly, the analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate shows a diprotonated pyrimidine cation with an almost planar geometry. nih.gov These studies confirm that the amino groups and the ring nitrogen atoms are primary sites for hydrogen bonding, which is a dominant force in the crystal packing of these compounds.

While a specific crystal structure for 5-Hexylpyrimidine-2,4,6-triamine is not reported, data from related compounds illustrate the typical crystallographic parameters for this framework.

Table 1: Representative Crystallographic Data for Pyrimidine-2,4,6-triamine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,4,6-triaminopyrimidinium 3-nitrobenzoate | - | - | - | nih.gov |

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | Monoclinic | P21/c | a = 8.338 Å, b = 9.088 Å, c = 7.766 Å, β = 114.79° | nih.gov |

| 2,4,6-pyrimidinetriamine-trifluoroacetate(1:1) | Monoclinic | P2(1)/n | a = 5.718 Å, b = 13.990 Å, c = 12.223 Å, β = 102.67° | researchgate.net |

Data for 2,4,6-triaminopyrimidinium 3-nitrobenzoate was noted in the study, but specific parameters were not provided in the abstract.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline solids. It is particularly valuable for identifying different crystalline forms (polymorphism), assessing the phase purity of a sample, and distinguishing crystalline materials from amorphous solids. researchgate.netresearchgate.net The PXRD pattern is a fingerprint of a specific crystalline phase.

In the context of pyrimidine-2,4,6-triamine frameworks, PXRD is used to confirm that a synthesized material corresponds to a known crystal structure or to identify new polymorphs. For example, studies on related triazine compounds demonstrate how PXRD patterns, with their characteristic peak positions (2θ values), can differentiate between various salt forms and anhydrous crystals. google.com The lattice parameters calculated from PXRD data can be compared with those obtained from single-crystal analysis to confirm the bulk sample's identity. researchgate.net Furthermore, the absence of sharp peaks and the presence of a broad halo in a PXRD pattern would indicate that the material, such as certain porous organic polymers derived from 2,4,6-triaminopyrimidine (B127396), is amorphous rather than crystalline. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is determined by a network of intermolecular interactions. For pyrimidine-2,4,6-triamine derivatives, these interactions are dominated by hydrogen bonds, with contributions from other forces like π-π stacking. The three amino groups and the two ring nitrogens of the pyrimidine core are excellent hydrogen bond donors and acceptors.

Crystal structure analyses of related compounds consistently show the formation of robust hydrogen-bonding networks. nih.govnih.gov A common and highly stable motif is the R2(8) ring, which involves self-complementary pairing between two molecules via N-H···N hydrogen bonds. nih.gov These interactions link molecules into tapes or sheets, which then stack to form a three-dimensional architecture. The presence of a hexyl group on the 5-position of the pyrimidine ring would introduce van der Waals interactions and could potentially influence the packing by segregating into hydrophobic layers within the crystal structure, alternating with the hydrogen-bonded hydrophilic layers of the pyrimidine heads.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular contacts in a crystal. najah.edunih.gov For related pyrimidine structures, this analysis has been used to highlight the prevalence of N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···π interactions, providing a detailed picture of the forces that stabilize the crystal packing. najah.eduresearchgate.net

Co-crystallization Strategies with Molecular Targets for Mechanistic Insights

Co-crystallization is a crystal engineering technique where an active pharmaceutical ingredient (API) and a benign co-former are combined in a single crystal lattice. ijsrtjournal.com This strategy is employed to modify the physicochemical properties of a compound, such as solubility and stability, and to gain mechanistic insights into molecular recognition events. ijper.orgnih.gov

The pyrimidine-2,4,6-triamine scaffold is an ideal candidate for co-crystallization due to its multiple hydrogen bond donor and acceptor sites. By systematically selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to form predictable supramolecular synthons. nih.gov For instance, the 2,4-diaminopyrimidine (B92962) moiety is known to form a robust R2(8) heterosynthon with the carboxylic acid group. nih.gov

Studying these co-crystals provides a direct view of the non-covalent interactions that the this compound molecule is likely to form with biological targets, such as enzyme active sites or receptors. The formation of a co-crystal with a specific co-former demonstrates a molecular recognition preference, which can be invaluable for designing molecules with high affinity and specificity for a target. For example, co-crystals of 5-fluorocytosine (B48100) (a pyrimidine analog) with isoniazid (B1672263) and other compounds have been developed to create new solid forms with potentially improved properties. nih.gov This approach offers a pathway to understand and modulate the interactions of the triaminopyrimidine framework at a molecular level.

Mechanistic Insights into Biological Activities and Target Interactions of 5 Hexylpyrimidine 2,4,6 Triamine Analogs

Molecular Mechanisms of Antimicrobial Activity

While direct studies on 5-hexylpyrimidine-2,4,6-triamine are scarce, the antimicrobial mechanisms of pyrimidine (B1678525) analogs are generally multifaceted. These mechanisms often involve the disruption of fundamental cellular processes in microorganisms. lumenlearning.commdpi.com

One common mechanism is the inhibition of nucleic acid synthesis. As structural analogs of the natural pyrimidine bases (cytosine and thymine) found in DNA and RNA, these compounds can interfere with the enzymes responsible for nucleotide synthesis and polymerization. lumenlearning.comoregonstate.education For instance, they can act as competitive inhibitors of enzymes in the folic acid synthesis pathway, which is crucial for producing the precursors of DNA and RNA. lumenlearning.comoregonstate.education

Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic hexyl group of this compound could facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis. oregonstate.educationmdpi.com Some antimicrobial peptides achieve their effect through similar interactions with the cell membrane. mdpi.com

Furthermore, pyrimidine derivatives can inhibit protein synthesis by binding to ribosomal subunits and interfering with the translation process. mdpi.com They can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components.

Table 1: Potential Antimicrobial Mechanisms of Pyrimidine Analogs

| Mechanism | Description | Potential Relevance to this compound |

| Inhibition of Nucleic Acid Synthesis | Acts as an antimetabolite, interfering with the synthesis of DNA and RNA precursors. lumenlearning.comoregonstate.education | The pyrimidine core is structurally similar to natural nucleobases. |

| Disruption of Cell Membrane Integrity | The lipophilic side chain interacts with the bacterial membrane, causing leakage and cell death. oregonstate.educationmdpi.com | The C5-hexyl group provides a significant lipophilic character. |

| Inhibition of Protein Synthesis | Binds to bacterial ribosomes, halting the production of essential proteins. mdpi.com | A possible mechanism for broad-spectrum pyrimidine-based antimicrobials. |

| Enzyme Inhibition | Blocks the activity of essential bacterial enzymes. | The triamine substitutions could interact with enzyme active sites. |

Proposed Molecular Targets in Antiviral Research

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. ontosight.ai Many established antiviral nucleoside analogs are based on modified pyrimidines. The primary molecular targets for such compounds are viral enzymes that are essential for the replication of the virus. nih.govnih.gov

Key potential targets for this compound analogs in antiviral research include:

Viral Polymerases (RNA-dependent RNA polymerase, Reverse Transcriptase): These enzymes are critical for replicating the viral genome. Nucleoside analog inhibitors are phosphorylated within the host cell and then incorporated into the growing viral DNA or RNA chain, causing premature termination. nih.govnih.gov

Viral Proteases: These enzymes are necessary for cleaving large viral polyproteins into functional individual proteins. Inhibition of proteases prevents the maturation of new viral particles. nih.govfrontiersin.org

Viral Entry Proteins: Some compounds can block the interaction between viral surface proteins (like the spike protein of coronaviruses) and host cell receptors (like ACE2), thereby preventing the virus from entering the cell. nih.gov

The development of specific inhibitors requires a detailed understanding of the structure of these viral targets to enable rational drug design. ijcce.ac.ir

Cellular and Molecular Pathways in Anticancer Activity

Pyrimidine analogs are a well-established class of anticancer agents. Their primary mechanism often involves interfering with DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells. ontosight.ai

Key cellular and molecular pathways that could be targeted by this compound analogs include:

Inhibition of DNA Synthesis: By mimicking natural pyrimidines, these analogs can inhibit key enzymes like thymidylate synthase and ribonucleotide reductase, which are essential for producing the building blocks of DNA. This leads to an S-phase arrest in the cell cycle. frontiersin.org

Induction of Apoptosis: Disruption of DNA replication and repair can trigger programmed cell death, or apoptosis. This can occur through the activation of tumor suppressor pathways involving proteins like p53, which in turn activates pro-apoptotic proteins such as Bax and caspases. frontiersin.orgfrontiersin.org

Modulation of Signaling Pathways: Cancer cell proliferation is often driven by dysregulated signaling pathways. Some anticancer compounds can inhibit key kinases in these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which control cell growth, survival, and proliferation. mdpi.commdpi.com

Inhibition of Angiogenesis: Some compounds can inhibit the formation of new blood vessels that tumors need to grow, often by targeting factors like Vascular Endothelial Growth Factor (VEGF). mdpi.com

Table 2: Potential Anticancer Mechanisms of Pyrimidine Analogs

| Pathway | Description | Potential Effect of Analogs |

| DNA Synthesis and Repair | Inhibition of enzymes crucial for nucleotide production. frontiersin.org | Cell cycle arrest and apoptosis. |

| Apoptosis Induction | Activation of p53 and caspase cascades. frontiersin.orgfrontiersin.org | Programmed cancer cell death. |

| PI3K/Akt/mTOR Signaling | A central pathway for cell growth and survival. mdpi.commdpi.com | Inhibition of proliferation. |

| MAPK/ERK Signaling | Regulates cell division and differentiation. mdpi.com | Suppression of tumor growth. |

Enzyme Inhibition Studies and Binding Site Characterization (e.g., BACE-1, TACE)

While no specific studies on this compound have been found, related pyrimidine structures have been investigated as inhibitors of specific enzymes, including Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and Tumor Necrosis Factor-alpha Converting Enzyme (TACE).

BACE-1 Inhibition: BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. nih.gov Some 2,4,6-substituted pyrimidine derivatives have been designed and synthesized as BACE-1 inhibitors. nih.gov Docking studies of these compounds suggest that the aromatic rings at the 4 and 6 positions of the pyrimidine can occupy the S1 and S3 substrate-binding pockets of the enzyme, while amino groups can form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228). nih.gov One such derivative showed an IC₅₀ of 6.92μM. nih.gov

TACE Inhibition: TACE is a metalloprotease that cleaves the precursor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Inhibiting TACE is a therapeutic strategy for inflammatory diseases. nih.gov A series of inhibitors using a pyrimidine-2,4,6-trione motif as a zinc-binding group has been developed. nih.gov Optimization of these non-hydroxamate inhibitors led to compounds with potent TACE inhibition, with IC₅₀ values as low as 2 nM. nih.gov The pyrimidine-trione core is thought to chelate the active site zinc ion, which is essential for the enzyme's catalytic activity. rsc.org

Receptor Interaction Profiles and Ligand-Binding Dynamics

Information regarding the specific receptor interaction profile of this compound is not available. However, the study of ligand-binding dynamics for analogous compounds is crucial for understanding their pharmacological effects. Techniques like radioligand binding assays are used to determine the affinity of a compound for various receptors. unc.edu For example, the binding affinities of various antipsychotic drugs, some of which contain heterocyclic scaffolds, have been characterized at serotonin (B10506) (5-HT) receptors like 5-HT₆ and 5-HT₇. unc.edu Such studies help in building a profile of a compound's potential targets and off-target effects. Computational methods like molecular docking can further predict and analyze the interactions between a ligand and its receptor binding pocket.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. gardp.orgnih.gov For pyrimidine analogs, SAR studies explore how modifications to the pyrimidine core and its substituents affect their potency and selectivity for a particular biological target.

Key insights from SAR studies on related compounds include:

For BACE-1 inhibitors , the nature and position of substituents on the pyrimidine ring are critical. Aromatic rings at positions 4 and 6 appear to be important for binding to the S1 and S3 pockets of the enzyme. nih.gov

For TACE inhibitors , a group capable of chelating the zinc ion in the active site is essential for activity. nih.govnih.gov

A systematic SAR study on this compound analogs would involve synthesizing a series of compounds with variations in the alkyl chain length at position 5 and different substitutions on the amino groups at positions 2, 4, and 6. These analogs would then be tested in various biological assays to elucidate the structural requirements for antimicrobial, antiviral, or anticancer activity.

Derivatization Strategies for Advanced Molecular Design Based on 5 Hexylpyrimidine 2,4,6 Triamine

Systematic Modification of the Hexyl Chain in Position 5

The hexyl group at the C-5 position of the pyrimidine (B1678525) ring is a key determinant of the molecule's lipophilicity and spatial orientation. ontosight.ai Systematic modifications to this chain can fine-tune these properties to optimize interactions with biological targets or material interfaces.

Strategies for modifying the hexyl chain include altering its length, introducing branching, and incorporating unsaturation or cyclic moieties. For instance, varying the alkyl chain length from shorter (e.g., propyl, butyl) to longer (e.g., octyl, decyl) can systematically modulate the hydrophobic character of the molecule. This can have a profound effect on its ability to cross cell membranes or self-assemble into larger structures. ontosight.ai

The introduction of branching, such as an isohexyl or neohexyl group, can disrupt linear chain interactions and introduce steric bulk, which can be crucial for selectivity in molecular recognition. Furthermore, the incorporation of double or triple bonds within the chain can introduce conformational rigidity and potential for further functionalization. mdpi.com

Another approach involves the cyclization of the alkyl chain, such as forming a cyclohexyl or cyclopentyl ring. This can significantly alter the conformational flexibility and shape of the molecule, potentially leading to more specific binding interactions. The table below illustrates potential variations of the C-5 substituent and their predicted impact on key physicochemical properties.

| Modification of C-5 Hexyl Chain | Rationale for Modification | Predicted Impact on Physicochemical Properties |

| Chain Lengthening (e.g., Octyl) | Increase lipophilicity, enhance van der Waals interactions. | Increased LogP, potential for enhanced membrane permeability. |

| Chain Shortening (e.g., Butyl) | Decrease lipophilicity, improve aqueous solubility. | Decreased LogP, potentially improved bioavailability for certain applications. |

| Introduction of Branching (e.g., Isohexyl) | Increase steric hindrance, modulate binding selectivity. | Altered molecular shape, may disrupt non-specific hydrophobic interactions. |

| Introduction of Unsaturation (e.g., Hexenyl) | Introduce conformational rigidity, provide a site for further reactions. | Planar structural element, potential for π-π stacking interactions. |

| Incorporation of a Cycloalkane (e.g., Cyclohexyl) | Restrict conformational freedom, present a defined 3D shape. | Increased rigidity, may lead to higher binding affinity and selectivity. |

| Introduction of a Phenyl Group | Introduce aromaticity, potential for π-stacking. | Potential for enhanced binding to aromatic-recognizing pockets. researchgate.net |

This table presents hypothetical modifications and their generally predicted effects based on established principles of medicinal chemistry.

Functionalization of Amino Groups for Enhanced Interactions

The three amino groups at positions 2, 4, and 6 of the pyrimidine ring are primary sites for derivatization to enhance intermolecular interactions through hydrogen bonding, ionic interactions, or covalent linkages. mdpi.com These groups can act as hydrogen bond donors, and their modification can modulate the strength and directionality of these interactions.

Common functionalization strategies include acylation, alkylation, and sulfonylation. Acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can act as both hydrogen bond donors and acceptors. The nature of the acyl group can be varied to introduce additional functional groups or to alter the electronic properties of the pyrimidine ring. jfda-online.com

Furthermore, the amino groups can be converted into more complex functionalities. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These moieties are known to form strong and specific hydrogen bonding patterns. The amino groups also provide a handle for conjugation to other molecules, such as peptides, polymers, or fluorescent tags, to create multifunctional molecular systems. nih.gov

The following table outlines several strategies for the functionalization of the amino groups and the potential consequences for molecular interactions.

| Amino Group Functionalization Strategy | Reagent Type | Resulting Functional Group | Potential Impact on Molecular Interactions |

| Acylation | Acid Chloride, Anhydride | Amide | Enhanced hydrogen bonding capacity (donor and acceptor). jfda-online.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Modified basicity and hydrogen bond donor capacity. jfda-online.com |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of a strong hydrogen bond acceptor. |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Formation of specific and strong hydrogen bonding patterns. |

| Reductive Amination | Aldehyde/Ketone | Substituted Amine | Introduction of diverse substituents with controlled stereochemistry. |

| Guanidinylation | Guanidinylating Agent | Guanidinium Group | Introduction of a positively charged group capable of strong ionic and hydrogen bonding interactions. |

This table provides examples of functionalization reactions and their expected influence on the interaction potential of the molecule.

Exploration of Bioisosteric Replacements on the Pyrimidine Core

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar steric and electronic properties. nih.gov In the context of 5-hexylpyrimidine-2,4,6-triamine, the pyrimidine core itself can be a target for bioisosteric replacement.

Another strategy involves the use of fused ring systems. For instance, a purine (B94841) or a pteridine (B1203161) scaffold could be explored. These bicyclic systems would significantly alter the shape and size of the core, potentially leading to interactions with different binding pockets or creating more rigid structures. nih.gov The choice of the bioisosteric replacement depends heavily on the specific molecular recognition context and the desired physicochemical properties.

The table below presents some potential bioisosteric replacements for the pyrimidine core and the rationale behind their consideration.

| Original Scaffold | Bioisosteric Replacement | Key Structural Difference | Rationale for Replacement |

| Pyrimidine | Pyridine | Removal of one ring nitrogen. | Modulate electronic properties and hydrogen bonding pattern. nih.gov |

| Pyrimidine | 1,3,5-Triazine (B166579) | Addition of one ring nitrogen. | Alter electronic distribution and increase hydrogen bonding potential. nih.gov |

| Pyrimidine | Purine | Fused imidazole (B134444) ring. | Introduce a larger, more rigid scaffold with altered electronics. nih.gov |

| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Fused pyrazole (B372694) ring. | Alter the position and number of nitrogen atoms, impacting binding interactions. nih.gov |

| Pyrimidine | Thieno[2,3-d]pyrimidine | Fused thiophene (B33073) ring. | Introduce a sulfur-containing heterocycle, altering lipophilicity and potential for specific interactions. mdpi.com |

This table illustrates potential bioisosteric replacements for the pyrimidine core and their intended purpose in molecular design.

Influence of Substituent Effects on Molecular Recognition and Mechanistic Pathways

The introduction of various substituents at different positions on the this compound scaffold can exert significant electronic and steric effects, thereby influencing its molecular recognition properties and the mechanistic pathways of its reactions. researchgate.net

Electron-donating groups, such as the amino groups already present, increase the electron density of the pyrimidine ring, which can enhance its ability to participate in certain types of interactions, such as cation-π interactions. Conversely, the introduction of electron-withdrawing groups, for example, by replacing an amino group with a nitro or cyano group, would decrease the electron density of the ring, making it more susceptible to nucleophilic attack and altering its hydrogen bonding characteristics. jchemrev.com

Steric effects also play a crucial role. The size and shape of the substituents on the hexyl chain and the amino groups can dictate the preferred conformation of the molecule and its ability to fit into a specific binding site. mdpi.comnih.gov For instance, bulky substituents can be used to probe the spatial constraints of a binding pocket and to improve selectivity by preventing binding to off-target sites.

The interplay of these electronic and steric effects is critical for rational molecular design. By carefully selecting substituents, it is possible to fine-tune the molecule's properties to achieve a desired biological or material function. For example, in the context of enzyme inhibition, a substituent might be chosen to form a specific hydrogen bond with a key amino acid residue in the active site, while also possessing the appropriate electronic properties to facilitate the desired inhibitory mechanism. nih.gov

The following table summarizes the general influence of different types of substituents on the properties of the pyrimidine ring.

| Substituent Type | Example | Electronic Effect | Potential Influence on Molecular Recognition and Mechanisms |

| Electron-Donating | Amino (-NH2), Alkoxy (-OR) | Increases ring electron density. | Enhances basicity, may favor electrophilic aromatic substitution. |

| Electron-Withdrawing | Nitro (-NO2), Cyano (-CN), Halogen (-X) | Decreases ring electron density. | Reduces basicity, may favor nucleophilic aromatic substitution. |

| Sterically Bulky | tert-Butyl, Phenyl | Creates spatial hindrance. | Can enforce specific conformations, improve binding selectivity. researchgate.net |

| Hydrogen Bond Donor | Hydroxyl (-OH), Amine (-NH2) | Can donate a hydrogen bond. | Crucial for specific interactions with biological targets. |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Nitro (-NO2) | Can accept a hydrogen bond. | Important for orienting the molecule within a binding site. |

This table outlines the general effects of different substituent types on the pyrimidine core's properties.

Future Research Directions and Translational Potential for 5 Hexylpyrimidine 2,4,6 Triamine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of substituted pyrimidines and related triazine derivatives is an active area of research. Future efforts for 5-hexylpyrimidine-2,4,6-triamine could focus on developing more efficient, sustainable, and scalable synthetic routes. Current methods for creating similar heterocyclic compounds are continuously being improved through innovative approaches.

For instance, the application of green chemistry principles, such as microwave-assisted and ultrasound-assisted synthesis, has shown success in the rapid and efficient production of 1,3,5-triazine (B166579) derivatives. mdpi.com These techniques could be adapted for the synthesis of this compound, potentially reducing reaction times and the use of hazardous solvents. mdpi.com Furthermore, exploring novel catalytic systems, including phase-transfer catalysts, could enhance reaction yields and purity. mdpi.com The development of modular, scaffold-based synthetic strategies, like the Ugi four-component reaction, offers a pathway to rapidly generate a library of diverse this compound analogs for further investigation. nih.gov

Integration of High-Throughput Screening with Advanced Computational Approaches

Identifying the biological activities of novel compounds is a cornerstone of drug discovery. High-throughput screening (HTS) provides a mechanism to rapidly test large libraries of chemicals against biological targets. sygnaturediscovery.com For a compound like this compound and its derivatives, HTS could be employed to screen for potential antiviral, antibacterial, or anticancer properties, areas where pyrimidine-based compounds have historically shown promise. ontosight.ai

The efficiency of HTS can be significantly enhanced by integrating advanced computational methods. nih.gov Virtual screening techniques, such as diversity-based high-throughput virtual screening (D-HTVS), can be used to predict the binding affinity of this compound and its analogs against various protein targets. nih.govresearchgate.net This computational pre-screening can prioritize compounds for experimental testing, saving time and resources. nih.gov Molecular dynamics simulations can further provide insights into the stability and dynamics of potential protein-ligand complexes, helping to understand the molecular basis of any observed biological activity. nih.govcrcm-marseille.fr

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis

A thorough understanding of a compound's chemical behavior requires detailed structural and mechanistic analysis. Advanced spectroscopic techniques are indispensable tools in this endeavor. dcu.iemdpi.com For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would be fundamental for confirming its structure and purity. dcu.ie

More advanced, multi-dimensional NMR techniques could be employed to study the compound's conformation and interactions in solution. dcu.ie Mass spectrometry (MS) is another critical tool for determining the molecular weight and fragmentation patterns, which can provide further structural information. dcu.ie When investigating potential biological activity, these spectroscopic methods can be used in real-time to monitor reaction kinetics and identify intermediates, thereby elucidating the mechanism of action. mdpi.com For instance, liquid chromatography methods can be developed for the analysis of this compound and its potential metabolites in biological samples. sielc.com

Deeper Elucidation of Intermolecular Interactions and Biological Mechanisms

The biological effects of a molecule are governed by its interactions with biological macromolecules. The three amine groups and the pyrimidine (B1678525) ring of this compound offer multiple sites for hydrogen bonding and other intermolecular interactions. Future research should focus on elucidating these interactions to understand its potential biological mechanisms.

If initial screenings identify a biological target, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could be undertaken to determine the precise binding mode of this compound to its target protein. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity. Computational methods, such as molecular docking and free energy calculations, can complement experimental studies by predicting and quantifying these intermolecular interactions. nih.gov

Design of Targeted Molecular Probes and Chemical Tools based on the this compound Scaffold

Molecular probes are essential for studying biological processes in living systems. mdpi.com The this compound scaffold could serve as a foundation for the development of novel molecular probes. By attaching a reporter group, such as a fluorophore, to the pyrimidine core, it may be possible to create probes for cellular imaging. nih.gov

The design of such probes can be guided by a modular approach, where different functional components are systematically varied to optimize properties like cell permeability, target specificity, and signal-to-noise ratio. nih.govnih.gov For example, the hexyl chain could be modified to alter the probe's lipophilicity and cellular localization. nih.gov The amine groups provide convenient handles for chemical conjugation to fluorescent dyes or other moieties. rsc.org The development of ratiometric fluorescent probes based on scaffolds like 6-amino-2,2'-bipyridine demonstrates the potential for creating sophisticated tools for detecting specific analytes within cells. mdpi.com A similar strategy could be envisioned for the this compound framework to create novel chemical tools for biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hexylpyrimidine-2,4,6-triamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting hexyl groups onto a pyrimidine triamine core (e.g., 2,4,6-trichloropyrimidine) using hexylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Optimization involves adjusting reaction time (24–48 hours), temperature (80–120°C), and stoichiometry (3:1 molar ratio of hexylamine to pyrimidine core). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H NMR (amine protons at δ 6.8–7.9 ppm, hexyl chain at δ 1.2–1.6 ppm) and FT-IR (N-H stretching at 3400–3650 cm, C-N at 1400–1500 cm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : Use DMSO-d or CDCl to resolve amine protons and hexyl chain signals.

- Mass Spectrometry : ESI-MS or LCMS to confirm molecular weight (expected [M+H] ~ 237.3 g/mol).

- UV-Vis Spectroscopy : Analyze π→π* transitions (200–300 nm) for electronic properties.

- Elemental Analysis : Verify C, H, N content (e.g., calculated for CHN: C 56.44%, H 9.08%, N 32.91%) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : Test solubility in DMSO (high polarity), methanol, and chloroform. For stability, conduct accelerated degradation studies under acidic/basic conditions (pH 1–13) and monitor via HPLC. Use UV-Vis titration to determine solubility limits and stability constants .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for targeted applications (e.g., catalysis or bioactivity)?

- Functionalization Strategies :

- Schiff Base Formation : React with aldehydes (e.g., 4-dimethylaminobenzaldehyde) to introduce imine groups, enhancing electronic tunability. Monitor reaction progress via FT-IR (disappearance of -NH at 3400 cm, appearance of C=N at 1600–1610 cm) .

- Anhydride Reactions : React with maleic or succinic anhydrides to form amide-linked derivatives for improved solubility .

Q. What computational methods are suitable for predicting the HOMO-LUMO gap and reactivity of this compound?

- Approach : Use density functional theory (DFT) with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals. Compare results with experimental UV-Vis data. Software like Gaussian or ORCA can model charge distribution and predict sites for electrophilic/nucleophilic attack .

Q. How can researchers resolve contradictions in spectral or synthetic yield data across studies?

- Troubleshooting :

- Spectral Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl in NMR) and purity (≥95% by HPLC).

- Yield Variability : Optimize inert atmosphere (N/Ar) to prevent oxidation, or use microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Q. What safety protocols are critical when handling this compound in lab settings?

- Guidelines :

- Use PPE (gloves, goggles) due to potential amine toxicity.

- Store under nitrogen at –20°C to prevent degradation.

- Dispose of waste via incineration or neutralization (pH 7) .

Methodological Notes

- Impurity Analysis : For detecting nitrosamine derivatives (e.g., 5-nitrosopyrimidine-2,4,6-triamine), use LC-MS/MS with a C18 column and MRM transitions (m/z 154→137) .

- Data Reproducibility : Document reaction parameters (e.g., heating rate, stirring speed) and validate results across ≥3 independent trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.